molecular formula C14H20N2O2S B7987222 (R)-3-(Pyridin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(Pyridin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7987222
M. Wt: 280.39 g/mol
InChI Key: YWMFKJMBBJWVDB-GFCCVEGCSA-N
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Description

This compound is a chiral pyrrolidine derivative bearing a pyridin-4-ylsulfanyl group at the 3-position and a tert-butyl ester at the 1-position. It serves as a key intermediate in medicinal chemistry, particularly for synthesizing enantiomerically pure molecules targeting enzymes or receptors requiring stereospecific interactions . The tert-butyl ester acts as a protecting group, enhancing stability during synthetic processes, while the pyridinylsulfanyl moiety may contribute to binding interactions via sulfur’s nucleophilicity or π-π stacking with aromatic residues.

Properties

IUPAC Name

tert-butyl (3R)-3-pyridin-4-ylsulfanylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-14(2,3)18-13(17)16-9-6-12(10-16)19-11-4-7-15-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMFKJMBBJWVDB-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation

Chiral ruthenium catalysts enable enantioselective hydrogenation of prochiral dihydropyrrole intermediates. For example, [Ru(OAc)₂((R)-BINAP)] catalyzes the hydrogenation of 1-benzyl-4-(4-chloro-3-fluoro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid under 40 bar H₂ pressure, yielding >99.9% ee. This method’s scalability is demonstrated by its use in multigram syntheses with minimal catalyst loading (S/C = 500).

Chiral Resolution

Racemic mixtures of 3-(Pyridin-4-ylsulfanyl)-pyrrolidine-1-carboxylate are resolved via diastereomeric salt formation. Using (1S)-(−)-camphorsulfonic acid in ethanol, the (R)-enantiomer is preferentially crystallized, achieving 98% ee after two recrystallizations.

tert-Butyl Carbamate (Boc) Protection

The Boc group is introduced early in the synthesis to protect the pyrrolidine nitrogen. Standard conditions involve treating pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a catalytic amount of DMAP, achieving >95% yield. This step is compatible with subsequent functionalization, as the Boc group remains stable under both acidic and basic conditions.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from methanol/water. Analytical data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, Boc), 2.10–2.35 (m, 2H), 3.40–3.70 (m, 4H), 7.30 (d, 2H, pyridine-H), 8.45 (d, 2H, pyridine-H).

  • HPLC : Chiralcel OD-H column, 98.5% ee (n-hexane/i-PrOH 90:10, 1.0 mL/min).

Scalability and Industrial Considerations

Large-scale production (>100 g) employs continuous-flow hydrogenation reactors to enhance efficiency and safety. A patented process describes the use of fixed-bed catalysts (Pt/Al₂O₃) under 17–21 MPa H₂, achieving 85% conversion with 99% selectivity. Cost analysis highlights methanol as the optimal solvent due to its low toxicity and ease of removal.

Emerging Methodologies

Recent advances focus on photoredox catalysis for C–S bond formation. Irradiation of 3-iodo-pyrrolidine-1-carboxylate with pyridin-4-thiol in the presence of [Ir(ppy)₃] and DIPEA under blue LED light achieves 78% yield in 4 hours . This method eliminates the need for stoichiometric bases and improves atom economy.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridin-4-ylthio group.

    Reduction: Reduction reactions can target the pyridine ring or the ester group, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the ester group can yield the corresponding alcohol.

Scientific Research Applications

Anticancer Research

Research indicates that compounds similar to (R)-3-(Pyridin-4-ylsulfanyl)-pyrrolidine derivatives can exhibit anticancer properties. Studies have shown that pyrrolidine-based compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For example, a study published in the Journal of Medicinal Chemistry demonstrated that pyrrolidine derivatives showed potent activity against various cancer cell lines, suggesting that (R)-3-(Pyridin-4-ylsulfanyl)-pyrrolidine could be developed as a potential anticancer agent .

Neuropharmacology

The compound's structure suggests potential neuroprotective effects, which are being investigated for conditions such as Alzheimer's disease. Research has indicated that similar compounds may enhance cognitive function and protect neuronal cells from oxidative stress, making them candidates for further study in neurodegenerative disease therapies .

Synthetic Pathways

The synthesis of (R)-3-(Pyridin-4-ylsulfanyl)-pyrrolidine involves multi-step reactions, often starting from readily available pyrrolidine derivatives. The introduction of the pyridine sulfanyl group is critical for enhancing biological activity. A typical synthetic route includes:

  • Formation of the pyrrolidine ring.
  • Introduction of the pyridin-4-ylsulfanyl group via nucleophilic substitution.
  • Esterification to obtain the tert-butyl ester .

Derivative Analysis

Various derivatives of this compound are being synthesized to explore modifications that may enhance efficacy or reduce side effects. For instance, altering the alkyl groups on the nitrogen can influence solubility and bioavailability, which are crucial for therapeutic applications .

Case Study: Anticancer Activity

In a recent study, researchers evaluated the anticancer potential of (R)-3-(Pyridin-4-ylsulfanyl)-pyrrolidine in vitro against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents .

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The treatment group receiving (R)-3-(Pyridin-4-ylsulfanyl)-pyrrolidine exhibited improved cognitive function as measured by the Morris water maze test compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-4-ylthio group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways related to oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Pyridine Substitution Position

  • (R)-3-(Pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1261233-83-3): The pyridin-2-ylsulfanyl group alters the molecule’s electronic profile and spatial orientation. This positional difference could influence solubility and receptor binding kinetics .

Substituent Variations: Sulfanyl vs. Sulfonyl/Sulfonate Groups

  • (R)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester :
    Replacing the sulfanyl group with a sulfonate ester (e.g., tosylate) introduces a superior leaving group, making this compound highly reactive in nucleophilic substitution reactions. Such derivatives are critical intermediates for introducing amines, halides, or other functional groups at the 3-position .
  • 1-(4-Chloro-3-nitrobenzenesulfonyl)pyrrolidine :
    The sulfonyl group increases electrophilicity and oxidative stability compared to sulfanyl analogs. This compound’s nitro and chloro substituents enhance its utility in cross-coupling reactions but may reduce biocompatibility .

Heterocycle Variations: Pyrrolidine vs. Piperidine/Piperazine

  • tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1): The piperidine ring (6-membered) introduces conformational flexibility and altered steric bulk compared to pyrrolidine (5-membered). Its physical state is reported as a light yellow solid .
  • 4-(3-Bromo-benzenesulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester: Piperazine derivatives offer two nitrogen atoms for functionalization, enabling diverse pharmacological applications. The bromobenzenesulfonyl group provides a handle for Suzuki-Miyaura couplings, contrasting with the pyridinylsulfanyl group’s role in non-covalent interactions .

Functional Group Modifications: Ester Variations

  • (2R,3R)-N-(tert-Butylphenylmethylene)-3-methylglutamic acid tert-butyl ester :
    The glutamic acid backbone and tert-butylphenylmethylene group introduce chirality and hydrophobicity, respectively. This compound’s ester groups stabilize intermediates in peptide synthesis, whereas the pyrrolidine derivative’s ester is primarily protective .

Data Table: Key Comparative Properties

Compound Name Core Structure Key Substituents Physical State Reactivity Profile Synthetic Utility References
(R)-3-(Pyridin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Pyridin-4-ylsulfanyl, tert-butyl ester Not reported Moderate (thioether stability) Chiral intermediate
(R)-3-(Pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Pyridin-2-ylsulfanyl Not reported Similar to 4-isomer, potential H-bonding Conformational studies
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Piperidine Pyridin-3-yl, amino Light yellow solid High (amino group reactivity) Kinase inhibitors
(R)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Tosylate, tert-butyl ester Not reported High (sulfonate leaving group) Nucleophilic substitution

Biological Activity

(R)-3-(Pyridin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound with notable biological activity, particularly in fields such as medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic applications due to its structural characteristics and the presence of a pyridine ring, which is often associated with various biological activities.

  • Molecular Formula : C14H20N2O2S
  • Molar Mass : 288.38 g/mol
  • CAS Number : 502182-96-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds similar to (R)-3-(Pyridin-4-ylsulfanyl)-pyrrolidine derivatives exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showcasing the ability to inhibit growth effectively.

2. Anticancer Properties

Studies have demonstrated that this compound may possess anticancer activity. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, has been noted, suggesting its potential use in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of (R)-3-(Pyridin-4-ylsulfanyl)-pyrrolidine derivatives on various cancer cell lines, including breast and colon cancer cells. The results indicated an IC50 value of approximately 10 µM, demonstrating significant potency compared to standard chemotherapeutic agents.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
HT29 (Colon)12
A431 (Skin)15

Case Study 2: Anti-inflammatory Effects

In another study focusing on the anti-inflammatory properties, the compound was tested for its ability to inhibit COX enzymes. The findings revealed that it inhibited COX-2 with an IC50 value of 0.05 µM, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundIC50 COX-2 (µM)Reference
(R)-3-(Pyridin-4-ylsulfanyl)-pyrrolidine0.05
Celecoxib0.04
Diclofenac0.06

Structure-Activity Relationship (SAR)

The structure of (R)-3-(Pyridin-4-ylsulfanyl)-pyrrolidine is crucial for its biological activity. The presence of the pyridine ring enhances interaction with biological targets, while the tert-butyl ester group contributes to lipophilicity, improving membrane permeability.

Key Features Influencing Activity:

  • Pyridine Ring : Enhances binding affinity to biological targets.
  • Thioether Linkage : May play a role in redox reactions.
  • Tert-butyl Ester : Increases solubility and bioavailability.

Q & A

Q. What safety precautions are required when handling (R)-3-(Pyridin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester?

  • Methodological Answer : Laboratory handling requires respiratory protection (FFP2/N95 masks), nitrile gloves, and eye/face protection to prevent inhalation, skin contact, or ocular exposure. Ensure access to eyewash stations and fire-resistant lab coats, as similar tert-butyl esters are classified as light yellow solids with potential respiratory irritancy . Fire safety protocols should include CO₂ or dry powder extinguishers and evacuation procedures during combustion .

Q. How can the compound be synthesized, and what reagents are typically employed?

  • Methodological Answer : A common route involves sulfanyl group introduction via nucleophilic substitution. For example, (R)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester can react with pyridin-4-thiol in the presence of Mitsunobu reagents (e.g., DIAD, triphenylphosphine) to achieve stereochemical retention . Alternatively, tert-butyl protection of the pyrrolidine nitrogen is performed using Boc anhydride and a base like DMAP or triethylamine in dichloromethane at 0–20°C .

Q. What analytical techniques are used to confirm the compound’s purity and structure?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are critical for structural confirmation. For purity, HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) is standard. Melting point determination (e.g., 150°C for analogous compounds) and solubility testing in DMSO or chloroform can further validate physical properties .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, especially at the pyrrolidine ring?

  • Methodological Answer : Chiral resolution via enzymatic methods or asymmetric catalysis (e.g., Sharpless epoxidation) ensures retention of the (R)-configuration. For example, tert-butyl esters with chiral centers benefit from low-temperature reactions (<0°C) to minimize racemization. X-ray crystallography or chiral HPLC (e.g., Chiralpak AD-H column) should validate enantiomeric excess (>98%) .

Q. What strategies resolve contradictions in reported solubility or stability data?

  • Methodological Answer : Discrepancies in solubility (e.g., 3.5E-5 g/L vs. experimental DMSO miscibility) may arise from polymorphic forms or hydration states. Stability studies under varying pH (2–12), temperature (4–40°C), and light exposure should be conducted. Accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring can identify decomposition pathways .

Q. How does the tert-butyl group influence reactivity in subsequent coupling reactions?

  • Methodological Answer : The tert-butyl carbamate (Boc) group acts as a transient protecting group for the pyrrolidine nitrogen, enabling selective deprotection under acidic conditions (e.g., TFA in DCM) for subsequent amidation or Suzuki-Miyaura cross-coupling. Its steric bulk minimizes undesired side reactions, as demonstrated in peptide synthesis and palladium-catalyzed arylations .

Q. What purification challenges arise during scale-up, and how are they addressed?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate) is effective for small-scale purification, but scale-up may require recrystallization (e.g., ethanol/water) or centrifugal partition chromatography. Persistent impurities (e.g., diastereomers or Boc-deprotected byproducts) necessitate orthogonal methods like pH-selective extraction or immobilized enzyme reactors .

Q. How is the compound utilized in medicinal chemistry, particularly as a building block?

  • Methodological Answer : The pyridinylsulfanyl-pyrrolidine scaffold serves as a protease inhibitor core or allosteric modulator precursor. For instance, analogous tert-butyl esters are intermediates in kinase inhibitor synthesis, where the sulfanyl group enhances target binding via hydrophobic interactions. Computational docking (e.g., AutoDock Vina) and SAR studies optimize substituent effects on potency .

Data Contradiction Analysis

Q. Why do computational predictions (e.g., ACD/Labs) of density (1.38 g/cm³) conflict with experimental observations?

  • Methodological Answer : Computational models often assume ideal crystalline packing, whereas experimental density measurements (via gas pycnometry) account for lattice defects or solvate formation. For example, hygroscopicity or solvent inclusion (e.g., chloroform adducts) can inflate experimental values. Single-crystal XRD resolves such discrepancies by elucidating molecular packing .

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